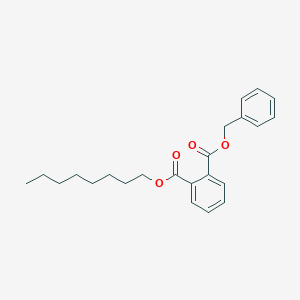

Benzyl octyl phthalate

Vue d'ensemble

Description

L'émamectine B1a est un dérivé semi-synthétique de l'avermectine B1, un composé naturel produit par la bactérie du sol Streptomyces avermitilis. Elle appartient à la famille des avermectines, qui sont connues pour leurs propriétés insecticides puissantes. L'émamectine B1a est largement utilisée en agriculture comme insecticide en raison de son efficacité élevée contre un large éventail de ravageurs, notamment les chenilles, les acariens, les thrips et les mineuses de feuilles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'émamectine B1a est synthétisée par une série de réactions chimiques à partir de l'avermectine B1. Les étapes clés comprennent l'oxydation du groupement 4'-hydroxy et l'amination réductrice subséquente pour introduire le groupe méthylamino. Cette modification améliore considérablement la puissance insecticide du composé .

Méthodes de production industrielle : La production industrielle de l'émamectine B1a implique généralement la fermentation de Streptomyces avermitilis pour produire de l'avermectine B1, suivie d'une modification chimique pour obtenir de l'émamectine B1a. Le composé est souvent formulé sous forme de benzoate d'émamectine, qui est une poudre blanche ou légèrement jaune .

Analyse Des Réactions Chimiques

Types de réactions : L'émamectine B1a subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : L'amination réductrice est une étape clé de sa synthèse.

Substitution : L'introduction du groupe méthylamino est une réaction de substitution.

Réactifs et conditions communs :

Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : L'amination réductrice implique généralement des réactifs comme le cyanoborohydrure de sodium.

Principaux produits formés : Le principal produit formé par ces réactions est l'émamectine B1a elle-même, le groupe méthylamino renforçant ses propriétés insecticides .

4. Applications de la recherche scientifique

L'émamectine B1a a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour l'étude des lactones macrocycliques et de leurs dérivés.

Biologie : Employée dans des études sur la physiologie et la neurobiologie des insectes en raison de ses puissantes propriétés insecticides.

Médecine : Enquête sur son utilisation potentielle dans le traitement des infections parasitaires chez les animaux.

Industrie : Largement utilisée comme insecticide en agriculture pour protéger les cultures contre divers ravageurs

5. Mécanisme d'action

L'émamectine B1a exerce ses effets en se liant aux canaux chlorure dans le système nerveux des insectes, entraînant un afflux d'ions chlorure. Cela provoque une hyperpolarisation des cellules nerveuses, entraînant une paralysie et une mort éventuelle de l'insecte. Le composé cible spécifiquement les canaux chlorure dépendants du glutamate, qui sont uniques aux invertébrés, ce qui le rend hautement sélectif pour les ravageurs et relativement sûr pour les organismes non cibles .

Composés similaires :

Abamectine : Un autre dérivé de l'avermectine B1, qui diffère par un groupe méthylène dans la chaîne latérale.

Ivermectine : Un composé étroitement lié utilisé principalement en médecine vétérinaire pour traiter les infections parasitaires.

Unicité : L'émamectine B1a est unique en raison de sa puissance insecticide améliorée par rapport aux autres dérivés de l'avermectine. L'introduction du groupe méthylamino augmente considérablement son efficacité contre un large éventail de ravageurs, ce qui en fait un outil précieux dans la lutte antiparasitaire intégrée .

Applications De Recherche Scientifique

Emamectin B1a has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying macrocyclic lactones and their derivatives.

Biology: Employed in studies on insect physiology and neurobiology due to its potent insecticidal properties.

Medicine: Investigated for its potential use in treating parasitic infections in animals.

Industry: Widely used as an insecticide in agriculture to protect crops from various pests

Mécanisme D'action

Emamectin B1a exerts its effects by binding to chloride channels in the nervous system of insects, leading to an influx of chloride ions. This causes hyperpolarization of the nerve cells, resulting in paralysis and eventual death of the insect. The compound specifically targets glutamate-gated chloride channels, which are unique to invertebrates, making it highly selective for pests and relatively safe for non-target organisms .

Comparaison Avec Des Composés Similaires

Abamectin: Another derivative of avermectin B1, differing by one methylene group in the side chain.

Ivermectin: A closely related compound used primarily in veterinary medicine for treating parasitic infections.

Uniqueness: Emamectin B1a is unique due to its enhanced insecticidal potency compared to other avermectin derivatives. The introduction of the methylamino group significantly increases its efficacy against a broad spectrum of pests, making it a valuable tool in integrated pest management .

Propriétés

IUPAC Name |

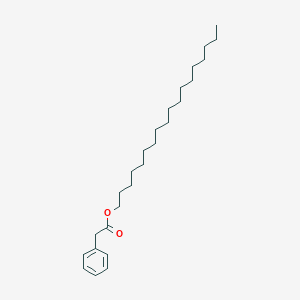

2-O-benzyl 1-O-octyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O4/c1-2-3-4-5-6-12-17-26-22(24)20-15-10-11-16-21(20)23(25)27-18-19-13-8-7-9-14-19/h7-11,13-16H,2-6,12,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHHSHXMIKFVAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873993 | |

| Record name | Benzyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1248-43-7, 68515-40-2 | |

| Record name | 1-Octyl 2-(phenylmethyl) 1,2-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1248-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl octyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl octyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenedicarboxylic acid, benzyl C7-9-branched and linear alkyl esters | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyl octyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

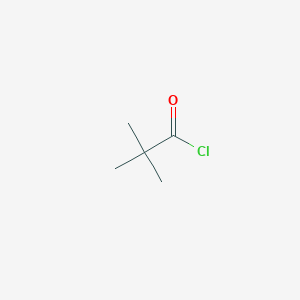

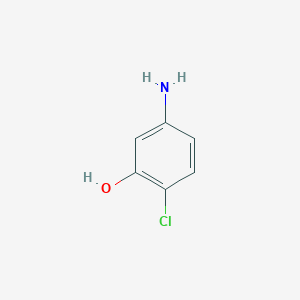

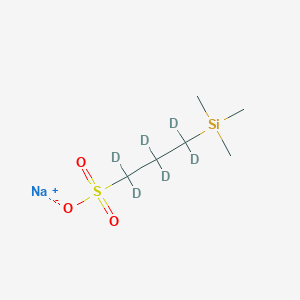

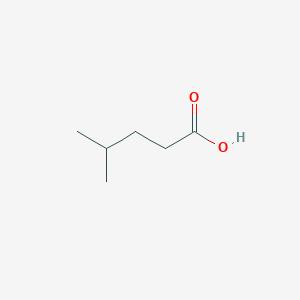

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.